(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Solution-Phase Synthesis: This method involves the preparation of fully protected peptide segments, which are then condensed in organic solvents.
Industrial Production Methods: Industrial production typically involves large-scale SPPS due to its efficiency and automation capabilities . The use of automated peptide synthesizers allows for the rapid and precise assembly of peptides containing Boc-D-5,6-Dehydrohomoleucine .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid for Boc deprotection.
Major Products:
Scientific Research Applications
Chemistry: Boc-D-5,6-Dehydrohomoleucine is widely used in the synthesis of peptides and proteins, serving as a building block for more complex molecules .
Biology: In biological research, this compound is used to study protein structure and function, as well as enzyme-substrate interactions .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-D-5,6-Dehydrohomoleucine is used in the large-scale synthesis of peptide drugs .
Mechanism of Action
The mechanism of action of Boc-D-5,6-Dehydrohomoleucine primarily involves its role as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon deprotection, the amino group can participate in peptide bond formation, allowing for the assembly of complex peptides and proteins .
Comparison with Similar Compounds
Boc-D-Leucine: Similar in structure but lacks the double bond in the hex-5-enoic acid moiety.
Boc-D-Valine: Another Boc-protected amino acid used in peptide synthesis.
Boc-D-Alanine: A simpler Boc-protected amino acid with a smaller side chain.
Uniqueness: Boc-D-5,6-Dehydrohomoleucine is unique due to the presence of the double bond in its side chain, which can participate in additional chemical reactions such as oxidation and reduction . This makes it a versatile building block in peptide synthesis, allowing for the creation of more complex and diverse peptide structures .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15) |
InChI Key |
XIWUKCHYUNMNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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